![molecular formula C10H18O B13153046 5,5,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B13153046.png)
5,5,7-Trimethyl-1-oxaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,7-Trimethyl-1-oxaspiro[25]octane is a chemical compound with the molecular formula C10H18O It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7-Trimethyl-1-oxaspiro[2.5]octane can be achieved through several methods. One common approach involves the reaction of appropriate precursors under controlled conditions. For instance, the ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane has been studied, where the presence of a silica catalyst can yield significant amounts of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5,7-Trimethyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, altering the oxidation state of the compound.
Substitution: Substitution reactions, where one functional group is replaced by another, are common with this compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the ring-opening reaction can yield 2,2,3,6-tetramethylcyclohexane carbaldehyde .
Scientific Research Applications
5,5,7-Trimethyl-1-oxaspiro[2.5]octane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing into potential medicinal applications, including its use in drug development.
Industry: It is used in the production of fragrances and other industrial chemicals due to its unique properties.
Mechanism of Action
The mechanism of action of 5,5,7-Trimethyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo ring-opening reactions catalyzed by silica, leading to the formation of various products . The stereochemistry of the compound plays a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one: This compound has a similar spiro structure but differs in the position and number of methyl groups.
2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane: Another similar compound with variations in the methyl group positions.
Uniqueness
5,5,7-Trimethyl-1-oxaspiro[2.5]octane is unique due to its specific arrangement of methyl groups and its ability to undergo a variety of chemical reactions. This uniqueness makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5,5,7-trimethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C10H18O/c1-8-4-9(2,3)6-10(5-8)7-11-10/h8H,4-7H2,1-3H3 |
InChI Key |
FPUDJNJHHKQAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)CO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


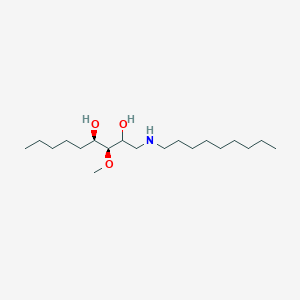
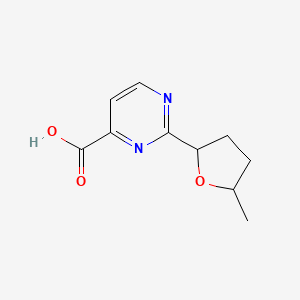



![1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine](/img/structure/B13153003.png)
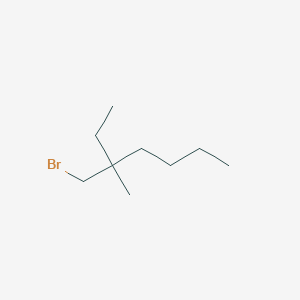

![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one](/img/structure/B13153012.png)
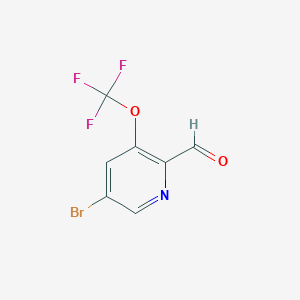
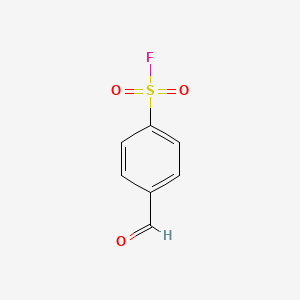

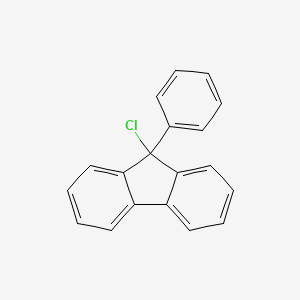
![6-(Trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B13153053.png)
